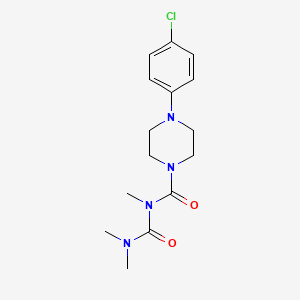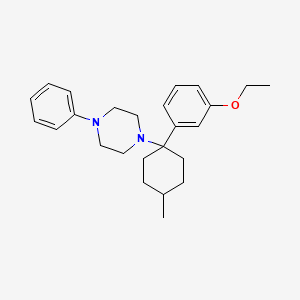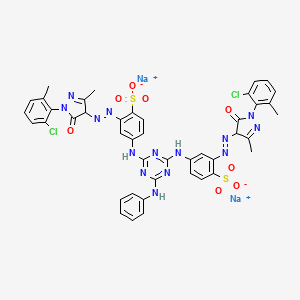
Benzenesulfonic acid, 4,4'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple functional groups such as triazine, phenylamino, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by the introduction of the triazine and phenylamino groups through a series of substitution reactions. The azo groups are then added via diazotization and coupling reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The triazine and phenylamino groups contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt can be compared with other similar compounds such as:
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.
4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid): A compound used in cross-coupling reactions.
Benzenesulfonic acid, 4,4’-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt: Another complex sulfonic acid derivative with different functional groups.
These comparisons highlight the unique structural features and applications of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt.
Propiedades
Número CAS |
80301-66-2 |
|---|---|
Fórmula molecular |
C43H34Cl2N14Na2O8S2 |
Peso molecular |
1055.8 g/mol |
Nombre IUPAC |
disodium;4-[[4-anilino-6-[3-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C43H36Cl2N14O8S2.2Na/c1-22-10-8-14-29(44)37(22)58-39(60)35(24(3)56-58)54-52-31-20-27(16-18-33(31)68(62,63)64)47-42-49-41(46-26-12-6-5-7-13-26)50-43(51-42)48-28-17-19-34(69(65,66)67)32(21-28)53-55-36-25(4)57-59(40(36)61)38-23(2)11-9-15-30(38)45;;/h5-21,35-36H,1-4H3,(H,62,63,64)(H,65,66,67)(H3,46,47,48,49,50,51);;/q;2*+1/p-2 |
Clave InChI |
AYYSFOCBJPSNQM-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])N=NC7C(=NN(C7=O)C8=C(C=CC=C8Cl)C)C)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


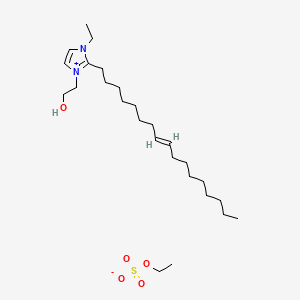
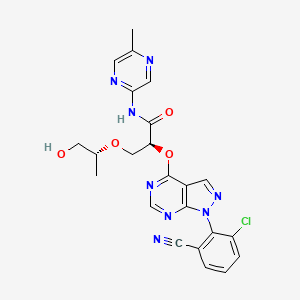
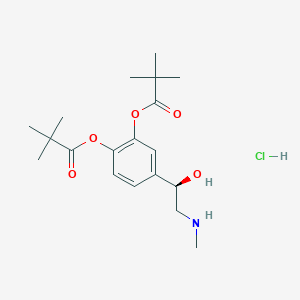

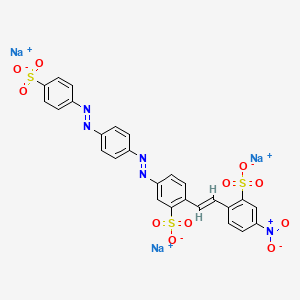

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
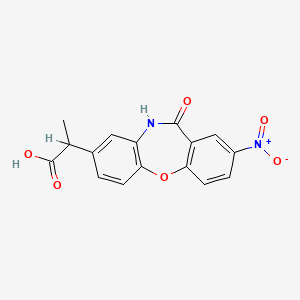
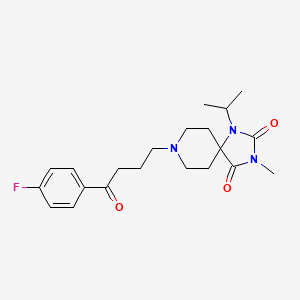
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

